1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes two tert-butyl groups, two methoxy groups, and two benzenesulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzaldehyde with appropriate reagents to form the desired product. For example, the preparation of 5-tert-butyl-2-methoxybenzaldehyde can be achieved using methenamine in trifluoroacetic acid at 80°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler analog without the sulfonyl and methoxy groups.
5-tert-Butyl-2-methoxybenzenesulfonyl chloride: A related compound with a similar sulfonyl group but lacking the diazepane ring.
Uniqueness
1,4-Bis(5-tert-butyl-2-methoxybenzenesulfonyl)-1,4-diazepane is unique due to its combination of functional groups and the diazepane ring, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H40N2O6S2 |
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Molecular Weight |
552.8 g/mol |
IUPAC Name |
1,4-bis[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C27H40N2O6S2/c1-26(2,3)20-10-12-22(34-7)24(18-20)36(30,31)28-14-9-15-29(17-16-28)37(32,33)25-19-21(27(4,5)6)11-13-23(25)35-8/h10-13,18-19H,9,14-17H2,1-8H3 |
InChI Key |
JOLQFHUJCLQZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Origin of Product |
United States |
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